
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, also known as ADL5859, is a biochemical used for proteomics research . It has a molecular formula of C16H18N2O2 and a molecular weight of 270.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H18N2O2 . For a detailed structural analysis, a crystallographic study would be required, which is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As a biochemical, it may participate in various biological reactions, particularly in the context of proteomics research .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C16H18N2O2, and its molecular weight, 270.33 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Mechanism of Action
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is believed to interact with certain enzymes and proteins in the cell, modulating their activity. It has been shown to interact with certain enzymes, such as cyclooxygenase-2, and to inhibit their activity. It has also been shown to interact with certain proteins, such as the transcription factor NF-κB, and to modulate its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes and proteins, which can affect a variety of biochemical and physiological processes. For example, it has been shown to modulate the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of NF-κB, which is involved in the regulation of gene expression and cell signaling.
Advantages and Limitations for Lab Experiments
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has several advantages as a tool for laboratory experiments. It is a small molecule that can be easily synthesized in a laboratory setting and is structurally similar to other amines. It is also relatively stable, making it suitable for use in long-term experiments. However, it is important to note that this compound is not water-soluble, which can limit its use in certain experiments.
Future Directions
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has a wide range of potential applications in scientific research. Future research could focus on its potential use as a tool to study the effects of certain drugs on cell signaling and metabolism. It could also be used to study the effects of certain drugs on gene expression and other biochemical and physiological processes. Additionally, further research could be done to explore the potential of this compound as a drug candidate itself, as it has been shown to modulate the activity of certain enzymes and proteins. Finally, further research could be done to explore the potential of this compound as a tool to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesis Methods
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-aminophenol with 2,6-dimethylphenol in the presence of a base catalyst such as sodium hydroxide. This reaction produces an intermediate product which is then reacted with propanamide to produce the desired compound. Other methods of synthesis have been developed and are available in the literature.
Scientific Research Applications
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has been studied for its potential applications in scientific research. It has been used as a tool to study the activity of certain enzymes and proteins, as well as to modulate the activity of these molecules. It has been used in studies of metabolic pathways, signal transduction pathways, and gene expression. It has also been used to study the effects of certain drugs on cell signaling and metabolism.
Safety and Hazards
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)16(11)21-13(3)17(20)19-15-9-5-8-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMKDVQQOZISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)
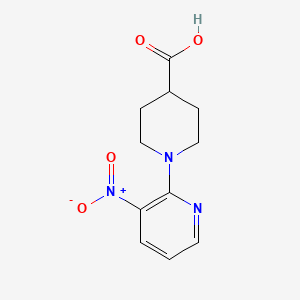
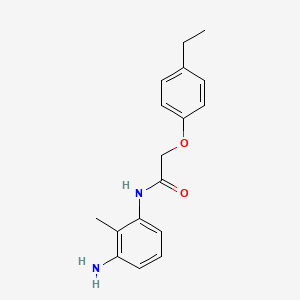

![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)
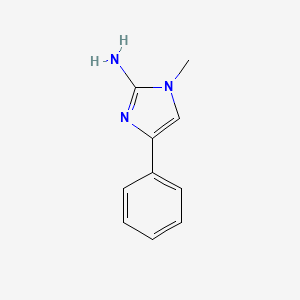
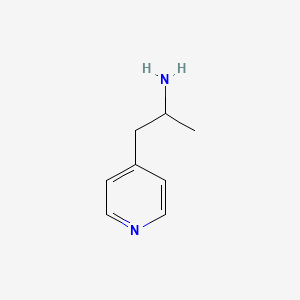
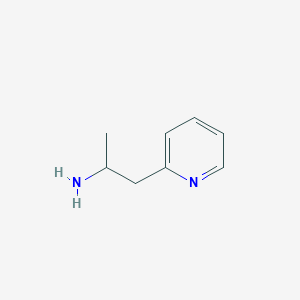
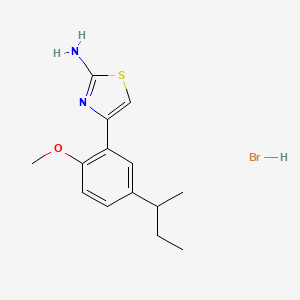
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)



